4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Description

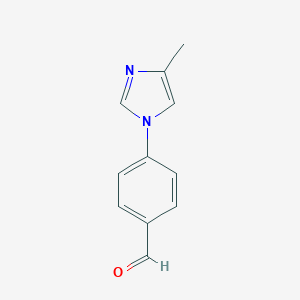

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVBFOHONHPONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127404-21-1 | |

| Record name | 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 127404-21-1). This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science. This document consolidates essential data on its chemical and physical characteristics, provides detailed synthesis protocols, and explores its emerging role in the development of novel therapeutic agents. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a 4-methylimidazole moiety attached to the phenyl ring at the para-position. The imidazole ring is a prominent scaffold in numerous biologically active compounds, contributing to a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, making this compound a key intermediate in the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical resource on this compound, covering its core properties and methodologies for its synthesis and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 127404-21-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Viscous solid | [2] |

| Solubility | Soluble in methanol and dichloromethane | [2] |

Further experimental data is required to definitively establish properties such as melting point, boiling point, and precise solubility in various solvents.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.62 (s, 0.48H), 8.96 (s, 0.45 H), 8.63 (m, 2H), 8.46 (m, 2H), 8.09 (s, 1H), 7.30 (s, 1H), 2.79+2.74 (s, 3H).[2]

-

Mass Spectrometry (ESI): Calculated for C₁₁H₁₀N₂O: 186, found: 187 (M+H)⁺.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. The following section details a validated experimental protocol.

Synthesis from 4-Fluorobenzaldehyde and 4-Methylimidazole

This method involves the reaction of 4-fluorobenzaldehyde with 4-methylimidazole in the presence of a base.

-

Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.76 g, 14.18 mmol) and 4-methylimidazole (2.91 g, 35.45 mmol) in acetonitrile (80 mL).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (6.18 mL, 35.45 mmol) to the mixture.

-

Reaction Conditions: Reflux the solution for 72 hours under an inert atmosphere.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Concentrate the reaction mixture to dryness using a rotary evaporator.

-

Purify the crude product by flash chromatography using a gradient of 0% to 8% methanol in dichloromethane.

-

-

Product Characterization: The final product is obtained as a viscous solid (700 mg).[2]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(4-methyl-1H-imidazol-1-yl)phenyl moiety is a key pharmacophore in the design of various therapeutic agents. The aldehyde functionality of the title compound provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives.

While specific biological activity data for this compound itself is limited in publicly available literature, its derivatives have been investigated for various therapeutic applications. The imidazole nucleus is a well-known bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination, which are crucial for drug-receptor interactions.

Research into related imidazole-containing compounds suggests potential applications in the development of inhibitors for various enzymes and receptors. For instance, imidazole derivatives have shown promise as:

-

Anticancer Agents: Many imidazole-based compounds exhibit antiproliferative activity against various cancer cell lines.[3]

-

Antifungal Agents: The imidazole scaffold is a core component of many commercially successful antifungal drugs.

-

Anti-inflammatory Agents: Imidazole derivatives have been explored for their potential to modulate inflammatory pathways.[3]

The development of novel compounds from this compound could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Safety and Handling

Given the limited specific safety data for this compound, it is prudent to handle this compound with the care afforded to other laboratory chemicals. The safety data for the closely related compound, 4-(1H-Imidazol-1-yl)benzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical in accordance with local regulations.

It is highly recommended to consult the material safety data sheet (MSDS) from the supplier for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular structures. While further research is needed to fully elucidate its own biological activity and to expand the library of its derivatives, the established importance of the imidazole scaffold in drug discovery suggests that this compound will continue to be a molecule of significant interest for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to understand and utilize this promising chemical entity.

References

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

SID. (n.d.). Download. Retrieved from [Link]

- Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

-

MDPI. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]

-

MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

-

MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). ResearchGate. Retrieved from [Link]

-

Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (2024). PubMed. Retrieved from [Link]

-

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2022). MDPI. Retrieved from [Link]

-

Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. (2019). Dovepress. Retrieved from [Link]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde for Advanced Research Applications

Abstract

This technical guide provides an in-depth overview of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 127404-21-1), a heterocyclic aldehyde of significant interest to the scientific community. Possessing a unique molecular architecture that combines a reactive aldehyde functional group with a biologically relevant N-aryl-4-methylimidazole scaffold, this compound serves as a critical building block in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust and validated synthesis protocol, describes methods for its comprehensive characterization, explores its diverse applications in drug discovery, and provides essential guidelines for its safe handling and storage. The primary audience for this guide includes researchers, chemists, and professionals involved in pharmaceutical development and advanced organic synthesis.

Introduction: The Significance of the Imidazole-Benzaldehyde Scaffold

The imidazole ring is a foundational motif in medicinal chemistry, present in numerous natural products, such as the amino acid histidine, and a wide array of approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an excellent scaffold for engaging with biological targets like enzymes and receptors.[2][3] When coupled with a benzaldehyde moiety, the resulting structure becomes a highly versatile synthetic intermediate.

This compound is a prominent example of this scaffold. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the N-phenyl-4-methylimidazole portion confers specific steric and electronic properties that can be leveraged to tune the biological activity of derivative compounds. This strategic combination of functionalities makes it a valuable precursor for creating libraries of novel molecules for applications ranging from antifungal and anticancer agents to functional materials.[4][5] This guide serves to consolidate the key technical information required for the effective utilization of this compound in a research and development setting.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is a prerequisite for its successful application in any experimental workflow. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 127404-21-1 | [6][7][8][9][10] |

| Molecular Formula | C₁₁H₁₀N₂O | [6] |

| Molecular Weight | 186.21 g/mol | [6][7][10] |

| Appearance | Typically a solid powder | - |

Synthesis and Purification

The synthesis of N-aryl imidazoles is a well-established field in organic chemistry. This compound is efficiently prepared via a nucleophilic aromatic substitution (SNAr) reaction.

3.1 Synthesis Principle

The primary synthetic route involves the coupling of 4-methylimidazole with an activated aryl halide, typically 4-fluorobenzaldehyde.[11] The nitrogen atom of the 4-methylimidazole acts as a nucleophile, displacing the fluoride from the benzaldehyde ring. This reaction is conducted in a polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), which effectively solvates the cation of the base and accelerates the substitution. A weak inorganic base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the imidazole, thereby increasing its nucleophilicity without causing unwanted side reactions with the aldehyde.

3.2 Validated Synthesis Protocol

This protocol describes a reliable method for the gram-scale synthesis of the title compound.

-

Reagent Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylimidazole (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add a sufficient volume of dry DMSO to the flask to fully dissolve the reactants (approximately 3-5 mL per gram of 4-methylimidazole).

-

Reaction Execution : Heat the stirred mixture to 120-140°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-fluorobenzaldehyde) is consumed (typically 4-8 hours).

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing an excess of cold deionized water. This will precipitate the crude product.

-

Isolation : Collect the precipitated solid by vacuum filtration, washing thoroughly with deionized water to remove DMSO and inorganic salts.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

-

Confirmation : The identity and purity of the synthesized compound must be confirmed by the characterization methods outlined in Section 4.0.

3.3 Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific spectra for this methylated derivative are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from close analogs like 4-(1H-imidazol-1-yl)benzaldehyde.[12][13]

-

¹H NMR Spectroscopy : The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

-

A singlet for the aldehyde proton (CHO) at δ 9.9-10.1 ppm.

-

Two doublets in the aromatic region (δ 7.5-8.2 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Signals for the two protons on the imidazole ring.

-

A singlet for the methyl group (CH₃) protons, typically appearing at δ 2.2-2.5 ppm.[14]

-

-

¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure. Expected signals include:

-

The aldehyde carbonyl carbon (C=O) at δ 190-192 ppm.

-

Multiple signals in the aromatic region (δ 120-145 ppm) for the benzene and imidazole ring carbons.

-

The methyl carbon (CH₃) signal at δ 15-25 ppm.

-

-

Mass Spectrometry (MS) : ESI-MS or GC-MS will show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight (186.21).

-

Infrared (IR) Spectroscopy : IR analysis reveals the presence of key functional groups:

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic precursor. Its bifunctional nature allows for the systematic development of more complex molecules with potential therapeutic or material applications.

5.1 Precursor for Chalcone Synthesis

One of the most prominent applications is in the synthesis of chalcones via the Claisen-Schmidt condensation.[15] Reacting the aldehyde with a substituted acetophenone under basic conditions yields an α,β-unsaturated ketone. Imidazole-containing chalcones are actively investigated for their potent antifungal properties, particularly against opportunistic pathogens like Aspergillus fumigatus.[15]

5.2 Scaffold for Bioactive Heterocycles

The aldehyde functional group is a gateway to a vast chemical space. Through reactions such as reductive amination, Wittig reactions, and oxidation, it can be converted into amines, alkenes, and carboxylic acids, respectively. This allows for the creation of diverse molecular libraries that can be screened for various biological activities, including antiviral, antibacterial, and anticancer effects.[4]

5.3 Role as a Synthetic Intermediate Diagram

Caption: Versatility as a synthetic precursor in drug discovery.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, its hazard profile can be inferred from structurally similar compounds like 4-(1H-imidazol-1-yl)benzaldehyde.[16][17]

-

Hazard Identification : Assumed to be a hazardous substance. It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]

-

Handling : All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[18]

-

First Aid & Spills : In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. For spills, use appropriate absorbent material, and dispose of it as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound is more than a simple chemical; it is a key enabling tool for innovation in drug discovery and materials science. Its straightforward synthesis, coupled with the strategic placement of reactive and modulatory functional groups, makes it an invaluable precursor for developing novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this potent building block into their synthetic programs, paving the way for future scientific advancements.

References

- MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

- AHH Chemical Co., Ltd. Benzaldehyde, 4-(4-methyl-1H-imidazol-1-yl)- [ 127404-21-1 ]. Available from: [Link]

- LibreTexts Chemistry. 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Available from: [Link]

- PMC. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]

- PubChem. 4-(1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

- ResearchGate. Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Available from: [Link]

- IUCr Journals. 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl). Available from: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

- PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

- Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]

- ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

- ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. Available from: [Link]

- PrepChem.com. Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Available from: [Link]

- ResearchGate. ¹³C NMR spectrum of 4-(1H-benzo [d]imidazol-1-yl)benzaldehyde. Available from: [Link]

- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. chemscene.com [chemscene.com]

- 7. Benzaldehyde with imidazole | Sigma-Aldrich [sigmaaldrich.com]

- 8. 127404-21-1|this compound|BLD Pharm [bldpharm.com]

- 9. 127404-21-1 Benzaldehyde, 4-(4-methyl-1H-imidazol-1-yl)- [chemsigma.com]

- 10. CAS 127404-21-1 | Sigma-Aldrich [sigmaaldrich.cn]

- 11. Benzaldehyde, 4-(4-methyl-1H-imidazol-1-yl)- synthesis - chemicalbook [chemicalbook.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 15. mdpi.com [mdpi.com]

- 16. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. guidechem.com [guidechem.com]

- 18. 10040-98-9 CAS MSDS (4-(1H-Imidazol-1-yl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde: A Technical Guide for Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the N-aryl imidazole moiety stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design and development. The compound 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a key intermediate, providing a versatile platform for the synthesis of a wide array of biologically active molecules. Its aldehyde functional group serves as a reactive handle for further molecular elaboration, enabling the construction of complex derivatives with potential applications in oncology, infectious diseases, and beyond. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable building block, offering practical insights and detailed protocols for researchers and drug development professionals.

Strategic Approaches to Synthesis: A Comparative Overview

The formation of the C-N bond between the benzaldehyde and 4-methylimidazole rings is the cornerstone of this synthesis. Several robust methodologies have been established for this transformation, each with its own set of advantages and considerations. The choice of a specific pathway is often dictated by factors such as substrate availability, desired scale, and the need for functional group tolerance. This guide will focus on three principal strategies: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and the Buchwald-Hartwig Amination.

| Synthetic Pathway | Key Features | Typical Reagents | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of an activated leaving group. | 4-Fluorobenzaldehyde, 4-Methylimidazole, Base (e.g., K₂CO₃, NaH) | Cost-effective, straightforward procedure. | Requires an electron-deficient aromatic ring; limited substrate scope. |

| Ullmann Condensation | Copper-catalyzed cross-coupling.[1][2] | 4-Bromobenzaldehyde, 4-Methylimidazole, Copper catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃) | Well-established, effective for a range of aryl halides.[1] | Often requires high temperatures and stoichiometric amounts of copper.[1] |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling.[3][4] | 4-Bromobenzaldehyde, 4-Methylimidazole, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | High efficiency, broad substrate scope, milder reaction conditions.[3][5] | Higher cost of catalyst and ligands. |

Synthetic Pathways and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The SNAr reaction is a fundamental method for the formation of aryl-heteroatom bonds.[6][7][8] In this pathway, the electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack by the imidazole nitrogen.[9] The fluorine atom, being a good leaving group in this context, is subsequently displaced.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophilic nitrogen of 4-methylimidazole attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[7] In the subsequent step, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored to yield the final product.

Caption: SNAr reaction workflow.

Ullmann Condensation: The Classic Copper-Catalyzed Route

The Ullmann condensation is a long-established and reliable method for the synthesis of N-aryl compounds.[1][2][10][11] This reaction typically involves the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures.[1]

Mechanism: The precise mechanism of the Ullmann reaction can be complex and is believed to involve the formation of an organocopper intermediate.[2][10] The reaction is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the imidazole and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

Caption: Ullmann condensation workflow.

Buchwald-Hartwig Amination: The Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] It has become a cornerstone of modern organic synthesis due to its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[3][5]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves a series of key steps.[4] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the imidazole to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the N-arylated product and regenerates the Pd(0) catalyst.[4]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a benzaldehyde unit linked to a 4-methylimidazole ring, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules and functional materials. The presence of the aldehyde group provides a reactive handle for various chemical transformations, while the N-arylimidazole core is a well-established pharmacophore found in numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important building block, offering field-proven insights for researchers in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 127404-21-1

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

| Property | Value | Source |

| Appearance | White to off-white solid | [Generic supplier data] |

| Melting Point | 153-155 °C | [Generic supplier data] |

| Boiling Point | Decomposes before boiling | [Predicted] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | [Generic supplier data] |

| InChI Key | Not readily available | |

| Canonical SMILES | Cc1cn(cn1)c2ccc(C=O)cc2 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This typically involves the coupling of 4-methylimidazole with an activated aryl halide, such as 4-fluorobenzaldehyde.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylimidazole (1.0 eq.), 4-fluorobenzaldehyde (1.0-1.2 eq.), and a suitable base such as anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical as it needs to dissolve the reactants and facilitate the nucleophilic substitution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the specific base and solvent used. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or ice to precipitate the product.

-

Purification: Collect the crude product by filtration and wash it with water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde and imidazole rings, a singlet for the aldehyde proton (around 9.8-10.0 ppm), and a singlet for the methyl group on the imidazole ring (around 2.2-2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190-192 ppm), as well as distinct signals for the aromatic and imidazole carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1700 cm⁻¹, along with C-H stretching frequencies for the aromatic and methyl groups, and C=N and C=C stretching bands from the imidazole and benzene rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 g/mol ).

Applications in Medicinal Chemistry

N-arylimidazoles are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities.[1][2] The title compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

As a Precursor for Bioactive Molecules:

The aldehyde functionality of this compound is a versatile handle for derivatization. It can readily undergo reactions such as:

-

Reductive amination: To introduce various amine-containing substituents, a common strategy in the development of enzyme inhibitors and receptor ligands.

-

Wittig reaction and related olefination reactions: To create carbon-carbon double bonds, allowing for the synthesis of stilbene and chalcone derivatives, which have shown promise as anticancer and anti-inflammatory agents.

-

Condensation reactions: With hydrazines or hydroxylamines to form hydrazones and oximes, which can act as bioisosteres or be further functionalized.

Derivatives of the closely related 4-(1H-imidazol-1-yl)benzaldehyde have been investigated for their antifungal, antioxidant, and antileishmanial activities.[1][3] This suggests that the introduction of a methyl group at the 4-position of the imidazole ring could modulate these activities, potentially leading to improved potency or selectivity.

Logical Flow of Drug Discovery Application:

Caption: A simplified workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse chemical libraries. Further exploration of the biological activities of its derivatives is warranted and holds promise for the discovery of novel therapeutic agents.

References

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Patents - Medicinal Chemistry. (Source: UT Southwestern, Dallas, Texas)

- Imidazole derivatives and medicinal composition thereof.

- Salts of cinamide compounds or solvates thereof.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (Source: Longdom Publishing)

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (Source: MDPI)

Sources

- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | MDPI [mdpi.com]

A Technical Guide to the Spectral Analysis of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Introduction

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for synthesizing a variety of molecules with potential therapeutic activities, including antifungal and antileishmanial agents.[1] Accurate structural elucidation and confirmation are paramount in the development of such compounds. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The structure of this compound incorporates a benzaldehyde moiety linked at the para position to the nitrogen of a 4-methylimidazole ring. This arrangement dictates a unique electronic environment for each atom, which is reflected in its spectral characteristics.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on data from the closely related 4-(1H-imidazol-1-yl)benzaldehyde and the effects of methyl substitution.[2][3]

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra for this type of compound would involve dissolving the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][3] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | ~10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Benzaldehyde-H (ortho to CHO) | ~8.0 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing aldehyde group and are split by the adjacent meta protons. |

| Benzaldehyde-H (meta to CHO) | ~7.6 | Doublet (d) | 2H | These protons are less deshielded than the ortho protons and are split by the adjacent ortho protons. |

| Imidazole-H (C2-H) | ~8.0 | Singlet (s) | 1H | This proton is adjacent to two nitrogen atoms, leading to a significant downfield shift. |

| Imidazole-H (C5-H) | ~7.3 | Singlet (s) | 1H | The position of this proton is influenced by the adjacent nitrogen and the methyl group. |

| Methyl-H | ~2.3 | Singlet (s) | 3H | The methyl group protons on the imidazole ring will appear as a singlet in a region typical for methyl groups attached to a π-system. |

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | ~191 | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| Benzaldehyde C (ipso to CHO) | ~135 | Quaternary carbon attached to the aldehyde group. |

| Benzaldehyde C (ortho to CHO) | ~131 | Aromatic carbons adjacent to the aldehyde group. |

| Benzaldehyde C (meta to CHO) | ~121 | Aromatic carbons meta to the aldehyde group. |

| Benzaldehyde C (ipso to Imidazole) | ~141 | Quaternary carbon attached to the imidazole ring. |

| Imidazole C2 | ~136 | Carbon between the two nitrogen atoms. |

| Imidazole C4 | ~138 | Carbon bearing the methyl group. |

| Imidazole C5 | ~118 | Carbon adjacent to the methyl-bearing carbon. |

| Methyl C | ~14 | The methyl carbon will appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer with the solid sample placed directly on the crystal.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds in the benzene and imidazole rings. |

| ~2820 and ~2720 | C-H stretch (aldehyde) | Medium | The characteristic Fermi doublet for the aldehyde C-H stretch.[3] |

| ~1700 | C=O stretch (aldehyde) | Strong | A strong, sharp absorption characteristic of the carbonyl group in an aromatic aldehyde. |

| ~1600, ~1510 | C=C stretch (aromatic) | Medium-Strong | Vibrations of the carbon-carbon double bonds within the aromatic rings.[3] |

| ~1480 | C=C, C=N stretch (imidazole) | Medium | Ring stretching vibrations of the imidazole moiety. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

A common method for analyzing this type of compound is electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[4]

Predicted Fragmentation Pattern

The molecular ion peak [M]⁺ for C₁₁H₁₀N₂O would be observed at m/z 186. A plausible fragmentation pathway under electron ionization would involve:

-

Loss of the aldehyde proton (-H): [M-1]⁺ at m/z 185.

-

Loss of the formyl radical (-CHO): [M-29]⁺ at m/z 157, representing the 4-(4-methyl-1H-imidazol-1-yl)phenyl cation.

-

Fragmentation of the imidazole ring: Further fragmentation could lead to characteristic ions of the 4-methylimidazole and benzonitrile moieties.

Figure 2: Predicted key fragmentation pathways for this compound in MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles, offer a reliable reference for researchers in drug development and related scientific fields. Experimental verification of these predictions will ultimately confirm the precise spectral signature of this important chemical entity.

References

-

Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 653–659. [Link]

-

PubChem. (n.d.). 4-Methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Electronic Supplementary Information for: A mild and efficient method for the synthesis of aromatic aldehydes from aromatic alcohols. Retrieved from [Link]

- Spěváček, J., & Hrabal, F. (2014). Rapid determination of 4-methylimidazole in caramel colours using 1H NMR Spectroscopy. Food Chemistry, 158, 214-218.

-

Transtutors. (2021). What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylbenzaldehyde. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Pre-JUMP. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Hourani, B. J., Al-Adhami, H. A., & Al-Zoubi, R. M. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2019(4), M1095. [Link]

-

Merritt, J. M., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1-H-imidazoles: 4-(1-H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1-H-imidazole. IUCrData, 8(7). [Link]

-

Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. [Link]

-

Buchwald, S. L., & Mauger, C. M. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 128(4), 1066-1067. [Link]

- Krenske, E. H., & Houk, K. N. (2012). Mass Spectrometry of N-Arylimidazoles. Journal of the American Society for Mass Spectrometry, 23(10), 1757–1767.

- Antkowiak, W. Z., & Antkowiak, R. (1995). Mass spectrometry of N-arylimidazoles. Journal of Mass Spectrometry, 30(11), 1547-1554.

- Hussain, T., et al. (2009). Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones. European Journal of Medicinal Chemistry, 44(11), 4654-4660.

Sources

An In-depth Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights into this valuable chemical entity.

Introduction and Molecular Overview

This compound, with CAS number 127404-21-1, is an aromatic aldehyde featuring a benzaldehyde moiety substituted at the para-position with a 4-methyl-1H-imidazole ring.[1] This structural arrangement imparts a unique combination of chemical reactivity and biological potential, making it a compound of significant interest in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the aldehyde group serves as a versatile synthetic handle for constructing more complex molecular architectures.[2][3]

The presence of the methyl group at the 4-position of the imidazole ring distinguishes this molecule from its close analogue, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9). This substitution is expected to influence its physical properties, such as melting point and solubility, as well as its reactivity and biological target interactions due to steric and electronic effects.

Below is a summary of the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 127404-21-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| IUPAC Name | This compound | [4] |

Physical and Chemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, we can infer and compare its expected properties with its well-characterized unmethylated analogue, 4-(1H-imidazol-1-yl)benzaldehyde.

| Property | This compound (Predicted/Inferred) | 4-(1H-imidazol-1-yl)benzaldehyde (Experimental) | Source |

| Appearance | Likely a solid at room temperature | White to light brown solid | |

| Melting Point | Not experimentally determined | 153-155 °C | |

| Boiling Point | Not experimentally determined | 351.1 ± 25.0 °C (Predicted) | [5] |

| Density | 1.13 g/cm³ (Predicted) | 1.15 ± 0.1 g/cm³ (Predicted) | [3][5] |

| Solubility | Expected to be soluble in methanol and other polar organic solvents | Soluble in Methanol | [5] |

The addition of the methyl group is likely to have a minor impact on the melting and boiling points compared to the unmethylated analog. The polarity and hydrogen bonding capabilities of the imidazole and aldehyde functionalities will govern its solubility, suggesting good solubility in polar organic solvents.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 4-methylimidazole and an activated benzaldehyde derivative, such as 4-fluorobenzaldehyde.[4]

Synthetic Pathway

The synthesis involves the displacement of the fluoride from 4-fluorobenzaldehyde by the nitrogen of 4-methylimidazole. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis procedure.[4]

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) and 4-methylimidazole (2.5 eq) in acetonitrile, add N,N-Diisopropylethylamine (DIEA) (2.5 eq).

-

Reaction Conditions: Reflux the reaction mixture for 72 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography using a gradient of methanol in dichloromethane (e.g., 0-8% methanol) to yield this compound as a viscous solid.[4]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations, including:

-

Reductive amination: To form substituted amines.

-

Wittig reaction: To form alkenes.

-

Aldol and Claisen-Schmidt condensations: To form α,β-unsaturated ketones (chalcones).[6]

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding benzyl alcohol.

This versatility makes it a valuable building block in the synthesis of diverse molecular scaffolds for drug discovery. While specific applications of the 4-methyl derivative are not widely published, the utility of its close analogs provides strong evidence of its potential.

The unmethylated analog, 4-(1H-imidazol-1-yl)benzaldehyde, is a precursor for compounds with antifungal, antioxidant, and antileishmanial activities.[7] Furthermore, the isomeric 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[3] Related structures are also key intermediates in the synthesis of other kinase inhibitors. This strongly suggests that this compound is a promising starting material for the development of novel therapeutics, particularly in oncology and infectious diseases.

Caption: Potential applications of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aldehyde proton, the aromatic protons on the benzaldehyde ring, the protons on the imidazole ring, and the methyl group protons. The aldehyde proton should appear as a singlet at approximately 10 ppm. The aromatic protons will likely appear as two doublets in the range of 7.5-8.5 ppm. The imidazole protons should be visible as distinct signals, and the methyl group will present as a singlet around 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic and imidazole carbons will resonate in the 110-150 ppm region. The methyl carbon will appear at a higher field, typically around 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong characteristic C=O stretching vibration for the aldehyde at approximately 1700-1680 cm⁻¹. C-H stretching vibrations for the aromatic and imidazole rings will be observed around 3100-3000 cm⁻¹, and the C-H stretch of the aldehyde will appear as two weak bands around 2850 and 2750 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 186.21. Common fragmentation patterns would involve the loss of the formyl group (-CHO).

Safety and Handling

Based on the safety data for the structurally similar 4-(1H-imidazol-1-yl)benzaldehyde, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. While a complete experimental dataset for its physical properties is yet to be widely published, its synthesis is well-documented, and its reactivity is predictable. The established biological activities of its close structural analogs in areas such as oncology and infectious diseases highlight the promising future for research and development involving this compound.

References

- Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole.

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

- Google Patents. (n.d.). EP1896425B1 - Process for the synthesis of 5-(methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine.

- MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1269.

-

PrepChem. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

ResearchGate. (n.d.). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2733-2747.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde | 88427-96-7 [smolecule.com]

- 4. Benzaldehyde, 4-(4-methyl-1H-imidazol-1-yl)- synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-(1H-Imidazol-1-yl)benzaldehyde 98 10040-98-9 [sigmaaldrich.com]

An In-Depth Technical Guide: 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde as a Versatile Starting Material in Synthesis

Executive Summary: 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde group appended to an N-aryl-4-methylimidazole core, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications. The primary synthetic route involves a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) between 4-methylimidazole and an activated 4-halobenzaldehyde. As a starting material, its utility is exemplified through its conversion into biologically active chalcones via Claisen-Schmidt condensation, a key reaction in the discovery of novel therapeutic agents. This document serves as a technical resource for researchers, offering detailed protocols, mechanistic insights, and safety guidelines.

Introduction: The Significance of N-Aryl Imidazole Scaffolds

N-aryl imidazoles represent a privileged scaffold in pharmaceutical and materials science. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, making it a frequent component of biologically active molecules.[1][2] When attached to an aromatic ring, this motif gives rise to compounds with a broad spectrum of activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3]

This compound (CAS No. 127404-21-1) is a strategic derivative within this class.[4] The aldehyde functional group serves as a versatile chemical handle for a multitude of transformations, while the 4-methyl group on the imidazole ring can modulate the compound's steric and electronic properties, influencing its reactivity and the biological activity of its downstream products. While direct literature on this specific methylated compound is limited, its synthesis and reactivity can be reliably extrapolated from its well-documented analogue, 4-(1H-imidazol-1-yl)benzaldehyde. This guide leverages this established chemistry to provide a robust framework for its use.

Physicochemical & Spectroscopic Properties

The physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification. The properties are summarized below, with spectroscopic data predicted based on its structural similarity to the extensively characterized 4-(1H-imidazol-1-yl)benzaldehyde.[5]

| Property | Value / Description | Reference / Rationale |

| CAS Number | 127404-21-1 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O | Calculated |

| Molecular Weight | 186.21 g/mol | Calculated |

| Appearance | Expected to be a white to pale yellow crystalline solid. | Analogy to similar compounds.[6][7] |

| Melting Point | Not widely reported; expected to be similar to its non-methylated analogue (153-155 °C). | Analogy to 4-(1H-imidazol-1-yl)benzaldehyde. |

| Solubility | Expected to be sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, Methanol, Dichloromethane). | Analogy to similar compounds.[7] |

Expected Spectroscopic Profile:

-

¹H NMR: The spectrum is predicted to show a sharp singlet for the aldehyde proton (~10.0 ppm), signals in the aromatic region (7.5-8.1 ppm) for the benzaldehyde protons, two distinct signals for the imidazole ring protons, and a characteristic singlet for the methyl group (~2.2 ppm).

-

¹³C NMR: The spectrum would be defined by the carbonyl carbon of the aldehyde (~190 ppm), along with several peaks in the aromatic region (115-145 ppm) corresponding to the carbons of the benzene and imidazole rings, and a peak in the aliphatic region for the methyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹ and the characteristic C-H stretching of the aldehyde group (a Fermi doublet) around 2750 and 2850 cm⁻¹.[5]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 186.

Core Synthesis Methodology: N-Arylation of 4-Methylimidazole

The most effective method for synthesizing the title compound is the N-arylation of 4-methylimidazole with a 4-halobenzaldehyde. This transformation is typically achieved through a Copper-Catalyzed Ullmann Condensation or a Nucleophilic Aromatic Substitution (SNAr).

Sources

- 1. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 127404-21-1|this compound|BLD Pharm [bldpharm.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 10040-98-9: 4-(1H-Imidazol-1-yl)benzaldehyde [cymitquimica.com]

The Strategic Synthesis and Application of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde: A Linchpin in Targeted Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for highly specific and potent therapeutic agents has led to the identification of certain molecular scaffolds that consistently demonstrate favorable pharmacological properties. Among these, the N-aryl imidazole moiety has emerged as a "privileged structure," forming the core of numerous biologically active compounds. This guide focuses on a particularly significant derivative, 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde , a key building block in the synthesis of targeted therapies, most notably in the field of oncology. Its strategic importance lies in its role as a precursor to potent kinase inhibitors, such as the FDA-approved drug Nilotinib, used in the treatment of chronic myeloid leukemia (CML). This document will provide a comprehensive overview of the synthesis, characterization, and profound impact of this molecule in drug discovery and development, offering a technical resource for professionals in the field.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for quality control.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Viscous solid | [1] |

| CAS Number | 127404-21-1 | [1] |

While specific spectroscopic data for this compound is not extensively published, the data for the closely related 4-(1H-imidazol-1-yl)benzaldehyde provides a reliable reference for interpretation.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10.0 ppm), aromatic protons on the benzaldehyde ring (typically between 7.5 and 8.1 ppm), protons of the imidazole ring (in the range of 7.2 to 8.0 ppm), and a singlet for the methyl group protons around 2.2-2.4 ppm. The splitting patterns of the aromatic protons will be indicative of the para-substitution on the benzene ring.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : The ¹³C NMR spectrum will exhibit a characteristic peak for the carbonyl carbon of the aldehyde group at approximately 190 ppm. Aromatic and imidazole carbons will appear in the 117-142 ppm region, while the methyl carbon will be observed in the upfield region.[2]

-

IR (Infrared) Spectroscopy : The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing around 1676 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching of the aromatic and imidazole rings will be observed in the 1500-1600 cm⁻¹ region. The characteristic Fermi doublet for the aldehyde C-H stretch can be found around 2720 and 2820 cm⁻¹.[2][3]

-

Mass Spectrometry : The electron ionization mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 186). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the imidazole and benzene rings.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation. This method involves the coupling of an aryl halide with an imidazole derivative. The following protocol is a representative procedure.

Experimental Protocol: Ullmann-Type Condensation

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

-

4-Fluorobenzaldehyde

-

4-Methylimidazole

-

N,N-Diisopropylethylamine (DIEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Methanol

-

Standard laboratory glassware for reflux and purification

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 4-fluorobenzaldehyde (1.0 eq), 4-methylimidazole (2.5 eq), and anhydrous acetonitrile.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) to the reaction mixture. The use of a non-nucleophilic organic base like DIEA is crucial to facilitate the deprotonation of the imidazole nitrogen without competing in the substitution reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up: Upon completion, or when TLC indicates a significant amount of product formation, allow the reaction mixture to cool to room temperature. Concentrate the mixture to dryness using a rotary evaporator.

-

Purification: The crude product is then purified by flash chromatography. A gradient elution system of 0% to 8% methanol in dichloromethane is effective in separating the desired product from unreacted starting materials and byproducts. The purified product is obtained as a viscous solid.

Causality Behind Experimental Choices:

-

Choice of Aryl Halide: 4-Fluorobenzaldehyde is often chosen as the aryl halide because the fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by an electron-withdrawing group like the aldehyde.

-

Excess of 4-Methylimidazole and Base: Using an excess of both the nucleophile (4-methylimidazole) and the base (DIEA) helps to drive the reaction to completion by ensuring the availability of the deprotonated imidazole for the nucleophilic attack and by neutralizing the hydrofluoric acid byproduct.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.

-

Inert Atmosphere: An inert atmosphere is maintained to prevent any potential side reactions, such as oxidation of the aldehyde.

Caption: Synthesis workflow for this compound.

The Pivotal Role in Kinase Inhibitor Drug Development

The true significance of this compound lies in its application as a key intermediate in the synthesis of highly targeted pharmaceuticals. The 4-(4-methyl-1H-imidazol-1-yl)phenyl moiety is a critical pharmacophore in a class of tyrosine kinase inhibitors (TKIs).

Case Study: Nilotinib (Tasigna®)

Nilotinib is a second-generation TKI used for the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (Ph+ CML). It is a potent inhibitor of the Bcr-Abl kinase, the constitutively active enzyme that drives the proliferation of leukemia cells in CML.[4] The chemical structure of Nilotinib prominently features the 4-methyl-1H-imidazol-1-yl)phenyl group, which is derived from this compound.

The Importance of the 4-(4-Methyl-1H-imidazol-1-yl)phenyl Moiety in Nilotinib's Mechanism of Action:

The 4-(4-methyl-1H-imidazol-1-yl)phenyl group plays a crucial role in the high affinity and selectivity of Nilotinib for the Bcr-Abl kinase.[5] X-ray crystallography studies of Nilotinib bound to the Abl kinase domain reveal that this moiety makes several key interactions within the ATP-binding pocket.[6][7]

-

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the kinase's active site. Specifically, it can form a hydrogen bond with the side chain of the "gatekeeper" threonine residue (Thr315), a critical interaction for potent inhibition.[5]

-

Hydrophobic Interactions: The phenyl ring and the methyl group of the imidazole contribute to favorable hydrophobic interactions with nonpolar residues in the binding pocket, further enhancing the binding affinity.

-

Conformational Rigidity: The linkage of the imidazole to the phenyl ring provides a degree of conformational rigidity that properly orients the molecule for optimal binding within the active site.

These interactions collectively contribute to Nilotinib's ability to bind to the inactive "DFG-out" conformation of the Abl kinase, stabilizing this non-functional state and preventing the binding of ATP, thereby blocking the downstream signaling pathways that lead to cell proliferation.[4]

Caption: The inhibitory action of Nilotinib on the Bcr-Abl signaling pathway.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents more than just a chemical intermediate; it is a testament to the power of rational drug design. Its synthesis, while requiring careful optimization, provides access to a molecular scaffold with proven therapeutic relevance. The insights gained from the success of Nilotinib underscore the importance of the 4-(4-methyl-1H-imidazol-1-yl)phenyl moiety in achieving potent and selective kinase inhibition. For researchers and drug development professionals, a deep understanding of the synthesis and properties of this key building block is invaluable for the creation of next-generation targeted therapies. As the field of kinase inhibitor research continues to evolve, the strategic application of versatile intermediates like this compound will undoubtedly play a central role in the development of novel treatments for a wide range of diseases.

References

-

Manley, P. W., Drueckes, P., Fendrich, G., Furet, P., Liebetanz, J., Martiny-Baron, G., Mestan, J., & Traxler, P. (2007). Nilotinib: a novel, selective tyrosine kinase inhibitor. American journal of hematology, 82(S1), S7-S12. [Link]

-

McClements, J., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 678–681. [Link]

-

Weisberg, E., et al. (2008). Characterization of AMN107, a selective inhibitor of Bcr-Abl. Cancer Cell, 7(2), 129-141. [Link]

-

Oruganti, B., Lindahl, E., Yang, J., Amiri, W., & Friedman, R. (2022). Allosteric Enhancement of the BCR-Abl1 Kinase Inhibition Activity of Nilotinib by Co-Binding of Asciminib. Journal of Biological Chemistry, 298(8), 102238. [Link]

-

Bina, A., et al. (2020). Computationally Guided Design of BCR-ABL Tyrosine Kinase Inhibitors. bioRxiv. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nilotinib Hydrochloride?[Link]

-

Wikipedia. (2023, November 28). Ullmann condensation. [Link]

-

PubChem. (n.d.). Nilotinib. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

IUCr Journals. (2023). 4-(1H- imidazol-1-yl)benzaldehyde and 1-(4-methoxy- phenyl). [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. [Link]

-

MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methyl-. In NIST Chemistry WebBook. [Link]

-

MDPI. (2019). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]

Sources

- 1. Benzaldehyde, 4-(4-methyl-1H-imidazol-1-yl)- synthesis - chemicalbook [chemicalbook.com]

- 2. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O | CID 736530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Introduction

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The imidazole moiety is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antifungal, antibacterial, and anticancer activities.[1] The aldehyde functional group serves as a reactive handle for a multitude of synthetic transformations, allowing for the construction of diverse molecular architectures. This guide provides detailed, field-proven protocols for the synthesis of key derivatives from this starting material, focusing on robust and widely applicable C-N and C-C bond-forming reactions. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure reproducibility and rational application.

Synthesis of the Core Reagent: this compound

The starting material itself is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the aldehyde group activates the aromatic ring, facilitating the displacement of a leaving group, such as fluoride, by the imidazole nitrogen.

Protocol 1: SNAr Synthesis of this compound

This protocol is adapted from standard procedures for N-arylation of imidazoles.[2][3]